molecular formula C19H18ClNO4S3 B2910566 4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 896343-69-4

4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2910566
CAS No.: 896343-69-4
M. Wt: 455.99
InChI Key: HRABYFVEIZVCHR-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a central ethyl group bridging two distinct aromatic systems: a 4-chlorobenzenesulfonamide moiety and a 4-methylbenzenesulfonyl-thiophen-2-yl hybrid structure. The compound combines electron-withdrawing (chloro, sulfonyl) and electron-donating (methyl, thiophene) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S3/c1-14-4-8-16(9-5-14)27(22,23)19(18-3-2-12-26-18)13-21-28(24,25)17-10-6-15(20)7-11-17/h2-12,19,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRABYFVEIZVCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-Chloro-N-[2-(4-Methyl-2-Phenyl-1,3-Thiazol-5-yl)Ethyl]Benzene-1-Sulfonamide (CAS 894014-98-3)

  • Structural Difference : Replaces the thiophen-2-yl group with a 4-methyl-2-phenylthiazole ring.
  • Impact: The thiazole introduces a nitrogen atom, enhancing hydrogen-bonding capacity.
  • Characterization : While melting points and solubility data are absent in the evidence, the thiazole’s aromaticity may stabilize the molecule compared to the thiophene analogue .

4-Chloro-N-(Thiophen-2-ylmethylidene)Benzene-1-Sulfonamide (CAS 469876-49-1)

  • Structural Difference : Features a thiophen-2-ylmethylidene Schiff base instead of the ethyl-sulfonyl linker.
  • Impact : The imine group (C=N) introduces rigidity and may alter electronic properties, reducing metabolic stability compared to the saturated ethyl bridge in the target compound.

Analogues with Varied Sulfonamide Substituents

5-Chloro-3-Methyl-N-(4-Propylsulfonylphenyl)-1-Benzothiophene-2-Sulfonamide (CAS 404964-12-1)

  • Structural Difference : Substitutes the benzene ring with a benzothiophene core and adds a propylsulfonylphenyl group.
  • Pharmacological Relevance : Listed in drug discovery databases (e.g., CHEMBL328395), suggesting kinase or GPCR targeting applications .

4-Chloro-N-{2-[2-(Pyridin-3-yl)-1,3-Thiazol-4-yl]Ethyl}Benzene-1-Sulfonamide (CAS 863511-93-7)

  • Structural Difference : Incorporates a pyridinyl-thiazole moiety instead of thiophen-2-yl.
  • The thiazole-pyridine system may confer selectivity toward metal-containing enzymes (e.g., carbonic anhydrase) .

Pharmacologically Active Analogues

GSK3787 (4-Chloro-N-(2-[5-Trifluoromethyl-2-Pyridyl]Sulfonyl Ethyl)Benzamide)

  • Structural Difference : Replaces the sulfonamide with a benzamide group and introduces a trifluoromethylpyridine ring.
  • Pharmacological Activity : A potent and irreversible PPARδ antagonist (IC₅₀ = 130 nM), highlighting the importance of the pyridylsulfonyl group in receptor binding. The chloro and trifluoromethyl groups synergize for hydrophobic interactions .

4-Chloro-N-{2-[(2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Amino}Ethyl)Amino]Phenyl}Benzene-1-Sulfonamide (CAS 338772-81-9)

  • Structural Difference: Contains a bis-aminopyridine linker and trifluoromethyl group.
  • Impact : The trifluoromethyl-pyridine motif enhances metabolic resistance and electron-withdrawing effects, favoring target engagement in kinase inhibition assays .

Comparative Data Table

Compound Name Key Structural Features Melting Point (°C) Pharmacological Notes References
Target Compound Thiophen-2-yl, 4-methylbenzenesulfonyl, ethyl linker Not reported N/A (Research stage) -
4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide Thiazole, phenyl Not reported Enhanced hydrogen bonding
4-Chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide Schiff base, thiophene Not reported R&D ligand design
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide Benzothiophene, propylsulfonyl Not reported Kinase/GPCR candidate
GSK3787 Trifluoromethylpyridine, benzamide Not reported PPARδ antagonist (IC₅₀ = 130 nM)

Key Research Findings

  • In contrast, thiazole or pyridine substituents (e.g., CAS 863511-93-7) introduce basicity or polarity, altering binding kinetics .
  • Solubility Trends : Bulky substituents (e.g., propylsulfonyl in CAS 404964-12-1) reduce aqueous solubility, whereas pyridinyl groups (CAS 863511-93-7) may improve it via hydrogen bonding .
  • Biological Activity : PPARδ antagonists like GSK3787 demonstrate the therapeutic relevance of chloro-sulfonamide hybrids, though structural variations dramatically alter target specificity .

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